molecular formula C33H33N3O4S2 B11978381 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11978381
M. Wt: 599.8 g/mol
InChI Key: LWKFZEDDBJYUEE-COEJQBHMSA-N
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Description

The compound (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of various substituents through condensation reactions. Common reagents include aldehydes, amines, and thiourea under controlled conditions such as refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazoles: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic effects.

    Phenylthiazoles: Investigated for their antimicrobial activities.

Uniqueness

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of structural features, which may confer a distinct profile of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C33H33N3O4S2

Molecular Weight

599.8 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H33N3O4S2/c1-5-17-40-27-14-12-24(18-22(27)2)31-25(21-36(34-31)26-9-7-6-8-10-26)20-30-32(37)35(33(41)42-30)16-15-23-11-13-28(38-3)29(19-23)39-4/h6-14,18-21H,5,15-17H2,1-4H3/b30-20-

InChI Key

LWKFZEDDBJYUEE-COEJQBHMSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C

Origin of Product

United States

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